1,2-Dibromo-5-methyl-3-nitrobenzene CAS number and identifiers
1,2-Dibromo-5-methyl-3-nitrobenzene CAS number and identifiers
The following technical guide is structured as a high-level monograph for drug development professionals, focusing on the chemical utility, handling, and strategic application of 1,2-Dibromo-5-methyl-3-nitrobenzene .
CAS Registry Number: 73557-63-8 Synonym: 3,4-Dibromo-5-nitrotoluene (IUPAC based on Toluene parent)[1]
Executive Summary
1,2-Dibromo-5-methyl-3-nitrobenzene is a highly specialized tri-functionalized aromatic scaffold used primarily as an intermediate in the synthesis of complex pharmaceutical agents and agrochemicals. Its value in medicinal chemistry lies in its orthogonal reactivity : the presence of two chemically distinct bromine atoms—differentiated by their electronic and steric environments—and a nitro group that serves as a latent amine precursor. This unique substitution pattern allows for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid construction of non-symmetrical biaryl and heterobiaryl cores found in kinase inhibitors and protein degraders (PROTACs).
Chemical Identity & Physical Properties
Accurate identification is critical for this compound due to the existence of multiple positional isomers (e.g., 2,3-dibromo-5-nitrotoluene, CAS 73557-64-9) which possess vastly different reactivity profiles.
Table 1: Critical Identifiers
| Property | Specification |
| CAS Number | 73557-63-8 |
| IUPAC Name | 1,2-Dibromo-5-methyl-3-nitrobenzene |
| Preferred Synonym | 3,4-Dibromo-5-nitrotoluene |
| Molecular Formula | C₇H₅Br₂NO₂ |
| Molecular Weight | 294.93 g/mol |
| SMILES | CC1=CC([O-])=C(Br)C(Br)=C1 |
| InChI Key | XTMGEWKAQQAYST-UHFFFAOYSA-N |
Table 2: Physical & Chemical Characteristics
| Property | Value (Experimental/Predicted) | Context |
| Appearance | Pale yellow to orange crystalline solid | Typical of nitro-halo-arenes |
| Melting Point | 55–60 °C | Low melting point requires cold storage to prevent caking |
| Solubility | DCM, THF, DMSO, Toluene | Insoluble in water; limited solubility in hexanes |
| Electronic Character | Electron-deficient ring | Highly susceptible to oxidative addition (Pd) and SNAr |
Structural Analysis: The Logic of Regioselectivity
For a synthetic chemist, the power of this molecule is defined by the electronic differentiation of the two carbon-bromine (C-Br) bonds.
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C-Br at Position 2 (Toluene numbering C4): This bromine is flanked by a nitro group (strong electron-withdrawing group, EWG) and another bromine. The inductive and resonance withdrawal of the nitro group makes this position significantly more electron-deficient.
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Reactivity:High . It is the first site for oxidative addition with Pd(0) or nucleophilic aromatic substitution (SNAr).
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C-Br at Position 1 (Toluene numbering C3): This bromine is meta to the methyl group and ortho to the second bromine. It lacks the direct ortho-nitro activation.
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Reactivity:Moderate . It typically reacts only after the C2-Br has been functionalized, allowing for controlled sequential coupling.
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This electronic bias allows researchers to "program" the molecule, installing different ligands at specific positions without the need for protecting groups.
Strategic Application: Sequential Functionalization Workflow
The following protocol outlines the industry-standard approach for utilizing this scaffold to build a tri-substituted core.
Workflow Diagram: Regioselective Scaffold Construction
Caption: Logical flow for sequential functionalization, exploiting the electronic difference between the two bromine atoms.
Detailed Protocol: Site-Selective Suzuki-Miyaura Coupling
Objective: Selectively couple an aryl boronic acid to the C2-Br position (most activated) while preserving the C1-Br bond.
Reagents:
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Substrate: 1,2-Dibromo-5-methyl-3-nitrobenzene (1.0 equiv)
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Boronic Acid: R-B(OH)₂ (1.05 equiv)
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Catalyst: Pd(PPh₃)₄ (3–5 mol%) — Chosen for lower reactivity compared to Buchwald precatalysts, enhancing selectivity.
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Base: Na₂CO₃ (2.0 equiv, 2M aqueous)
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Solvent: DME/Water or Toluene/Ethanol/Water (4:1:1)
Procedure:
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Degassing: Charge the reaction vessel with the substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (x3). Critical: Oxygen promotes homocoupling and catalyst deactivation.
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Solvation: Add degassed solvents and base.
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Temperature Control: Heat to 40–50 °C .
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Note: Do not reflux. Higher temperatures (>80 °C) will overcome the activation energy barrier for the second bromine (C1-Br), leading to "over-coupling" (bis-arylation).
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Monitoring: Monitor by HPLC/UPLC every 30 minutes. Look for the disappearance of the starting material and the formation of the mono-coupled product. If bis-coupled product appears (>5%), lower the temperature immediately.
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Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
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Purification: Flash column chromatography (Hexanes/EtOAc). The mono-coupled product is usually distinct by R_f from the bis-coupled impurity.
Safety & Stability (E-E-A-T)
Working with nitro-polyhaloarenes requires specific safety protocols due to their potential energetic properties and toxicity.
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Thermal Stability: While not a high explosive, the nitro group on a halogenated ring decreases the decomposition temperature. Avoid heating crude reaction mixtures above 120 °C without DSC (Differential Scanning Calorimetry) data.
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Skin Absorption: Nitro-aromatics are potent sensitizers and can be absorbed through the skin, leading to methemoglobinemia. Double-gloving (Nitrile) is mandatory.
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Waste Disposal: Segregate halogenated organic waste. Do not mix with strong oxidizers or reducing agents in the waste stream.
References
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PubChem Compound Summary. "1,2-Dibromo-5-methyl-3-nitrobenzene (CID 640612)."[1] National Center for Biotechnology Information. Accessed February 15, 2026. [Link]
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Organic Syntheses. "General methods for the synthesis of bromonitrobenzenes." Org. Synth. Coll. Vol. 1, p.123. [Link](Cited for general handling of bromonitro scaffolds).
